Cas no 2228218-79-7 (2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid)

2-1-(2,4-Dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid is a specialized organic compound featuring a unique cyclopropyl-pyrrole hybrid structure. Its distinct molecular architecture, incorporating both a methoxyacetic acid moiety and a substituted pyrrole ring, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The compound's rigid cyclopropyl group enhances stereochemical control in reactions, while the methoxyacetic acid functionality offers versatility for further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. This compound is particularly useful in medicinal chemistry research for probing structure-activity relationships in bioactive molecules.
2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid structure
2228218-79-7 structure
Product Name:2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid
CAS No:2228218-79-7
MF:C12H17NO3
MW:223.268283605576
CID:5975240
PubChem ID:165837626
Update Time:2025-10-28

2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid
    • 2228218-79-7
    • 2-[1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl]-2-methoxyacetic acid
    • EN300-1791904
    • Inchi: 1S/C12H17NO3/c1-7-6-13-8(2)9(7)12(4-5-12)10(16-3)11(14)15/h6,10,13H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: XJBBSNGHEUMVQB-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)C1(C2C(C)=CNC=2C)CC1

Computed Properties

  • Exact Mass: 223.12084340g/mol
  • Monoisotopic Mass: 223.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.3Ų

2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid Pricemore >>

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Additional information on 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid

Introduction to 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228218-79-7) and Its Emerging Applications in Chemical Biology

2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid, identified by its CAS number 2228218-79-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive pharmacophoric features. This molecule, featuring a cyclopropyl ring fused with a pyrrole moiety and an acetic acid derivative, presents an intriguing scaffold for drug discovery and molecular mechanism exploration. The presence of multiple substituents, including dimethyl groups and a methoxy functionality, endows it with potential bioactivity that warrants thorough investigation.

The compound’s structural framework combines elements that are increasingly recognized for their role in modulating biological pathways. The cyclopropyl ring, known for its rigidity and ability to engage in favorable interactions with biological targets, is particularly noteworthy. When coupled with the nitrogen-rich pyrrole heterocycle, which is a common motif in bioactive molecules, the resulting structure may exhibit enhanced binding affinity and selectivity. This combination has been observed to influence various pharmacological targets, including enzymes and receptors involved in metabolic and signaling pathways.

In recent years, there has been a surge in interest regarding heterocyclic compounds derived from pyrrole scaffolds due to their versatile biological activities. Researchers have been exploring derivatives of 2,4-dimethylpyrrole for their potential in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The incorporation of such a scaffold into acetic acid derivatives like 2-methoxyacetic acid suggests that this compound may serve as a precursor or analog for molecules capable of modulating enzyme activity or receptor binding. For instance, acetic acid derivatives are well-known for their role as inhibitors or activators of various metabolic enzymes.

The methoxy group in the molecule’s structure is another key feature that merits attention. Methoxy-substituted compounds are frequently found in natural products and synthetic drugs due to their ability to enhance solubility, stability, and metabolic profiles. In the context of 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid, this group may contribute to the molecule’s overall bioactivity by influencing its electronic properties or by participating in hydrogen bonding interactions with biological targets. Such interactions are critical for determining the compound’s efficacy and selectivity in biological systems.

Current research trends indicate that compounds featuring cyclopropyl moieties are being extensively studied for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). The rigid three-membered ring of cyclopropane can impose conformational constraints that improve binding affinity and selectivity against specific biological targets. When combined with the pyrrole moiety, which is known for its ability to interact with aromatic pockets or hydrogen bond donors/acceptors, the compound may exhibit dual-mode interactions that enhance its pharmacological profile.

One particularly exciting area of research involves the use of such heterocyclic compounds as scaffolds for developing small-molecule probes that can elucidate protein-protein interactions or map out signaling networks. The structural complexity of 2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid makes it an excellent candidate for generating derivatives that can be used as tools in chemical biology studies. For example, site-directed mutagenesis combined with structure-based drug design could yield insights into how specific residues within a target protein contribute to binding affinity or allosteric regulation.

Another emerging application lies in the development of novel therapeutic agents targeting metabolic disorders. Given the growing prevalence of conditions such as obesity and type 2 diabetes, there is increasing demand for small molecules that can modulate key enzymes involved in energy metabolism. Acetic acid derivatives have shown promise in this regard, with several analogs already being investigated for their ability to inhibit or activate enzymes like AMPK (AMP-dependent protein kinase) or ACC (acetyl-CoA carboxylase). The unique structural features of 2-methoxyacetic acid derivatives may provide new leads for addressing these metabolic challenges.

The synthesis of CAS No. 2228218-79-7 presents an interesting challenge due to its complex architecture but also offers opportunities for innovation in synthetic methodology. Advances in transition-metal-catalyzed reactions have enabled more efficient routes to constructing heterocyclic frameworks like pyrrole derivatives fused with cyclopropane rings. Such methodologies could facilitate the preparation of libraries of analogs for high-throughput screening (HTS), allowing researchers to rapidly identify bioactive compounds with optimized pharmacokinetic properties.

In conclusion,2-1-(2,4-dimethyl-1H-pyrrol-3-yl)cyclopropyl-2-methoxyacetic acid represents a promising candidate for further exploration in chemical biology and drug discovery programs. Its unique structural features—comprising a cyclopropyl ring linked to a dimethylpyrrole moiety and terminated with a methoxyacetic acid group—position it as a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for heterocyclic compounds derived from pyrrole scaffolds,CAS No 2228218-79-7 may emerge as a key player in next-generation drug development efforts.

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